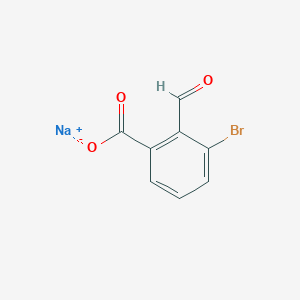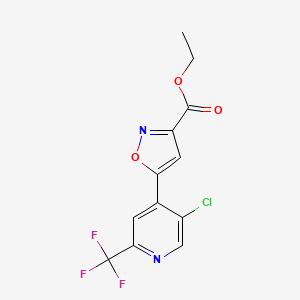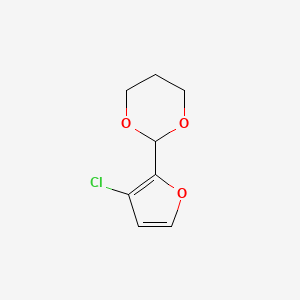![molecular formula C21H16F2O3 B13711540 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C21H16F2O3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by 4-fluorobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,4-Bis[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3,4-Bis[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The pathways involved would vary based on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Fluorobenzyl)oxy]benzaldehyde
- 4-[(4-Fluorobenzyl)oxy]benzaldehyde
- 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
- 3-Chloro-4-[(4-fluorobenzyloxy)phenyl]boronic acid
Uniqueness
3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the presence of two 4-fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding interactions, making it a valuable molecule for various research applications.
Propiedades
Fórmula molecular |
C21H16F2O3 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
3,4-bis[(4-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C21H16F2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2 |
Clave InChI |
SXMNWKBBBYQNGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)



